molecular formula C21H22N4O3S B2882210 2-((5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 850936-86-6

2-((5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2882210
CAS No.: 850936-86-6
M. Wt: 410.49
InChI Key: WBFYVGQNZNCFNU-UHFFFAOYSA-N
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Description

2-((5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 5 and a thioether-linked acetylpiperazine moiety.

Properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-27-18-10-6-5-9-17(18)20-22-23-21(28-20)29-15-19(26)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFYVGQNZNCFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel derivative that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of oxadiazole derivatives typically involves several steps, including the formation of the oxadiazole ring through cyclization reactions. The specific compound can be synthesized via the following general pathway:

  • Formation of the Oxadiazole Ring: This is achieved by cyclizing appropriate hydrazones with carboxylic acid derivatives under acidic conditions.
  • Thioether Formation: The introduction of a thioether group enhances the compound's biological properties.
  • Final Acylation: The final product is obtained through acylation reactions involving piperazine derivatives.

Anticancer Properties

Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:

  • Cytotoxicity: Studies have reported IC50 values as low as 1.59 μM for related oxadiazole derivatives against A549 lung cancer cells, indicating potent cytotoxic effects .
  • Mechanism of Action: The mechanism often involves induction of apoptosis and modulation of key apoptotic pathways, including caspase activation .
CompoundCell Line TestedIC50 (μM)Mechanism
2-Methoxyphenyl Oxadiazole DerivativeA5491.59Apoptosis Induction
Similar Oxadiazole DerivativeMCF-70.65Caspase Activation

Antimicrobial and Anti-inflammatory Activity

Beyond anticancer effects, oxadiazole derivatives have demonstrated antimicrobial and anti-inflammatory properties:

  • Antimicrobial Activity: Certain oxadiazole compounds showed effectiveness against bacterial strains such as Xanthomonas oryzae, indicating potential agricultural applications .
  • Inflammatory Pathways: The compound may inhibit enzymes involved in inflammatory pathways, such as COX and LOX, which are crucial in mediating inflammatory responses .

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study evaluating various oxadiazole derivatives, it was found that compounds similar to our target exhibited significant selectivity towards cancer cells over normal cells. The study utilized flow cytometry to confirm apoptosis induction in MCF-7 cells, with notable increases in p53 expression levels correlating with enhanced apoptotic activity .

Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antibacterial properties of oxadiazole derivatives against Staphylococcus aureus and E. coli. The results indicated that certain derivatives significantly inhibited bacterial growth at micromolar concentrations .

Comparison with Similar Compounds

The following comparison focuses on structural analogs, substituent effects, biological activity, and synthetic methodologies.

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Substituents

Compound Name Oxadiazole Substituent Piperazine/Piperidine Substituent Key Features Evidence ID
Target Compound 2-Methoxyphenyl 4-Phenyl Enhanced lipophilicity from methoxy group; potential CNS activity due to phenylpiperazine
11a (C17H13ClN2O3S) 4-Chlorophenyl 4-Methoxyphenyl Higher polarity (Cl substituent); C=O at 1681 cm⁻¹; m/z 361
4d (C17H15ClN4O3S2) Pyrimidin-2-ylthio propyl 4-Chlorophenyl Cytotoxic activity; IR C=O at 1681 cm⁻¹; m.p. 96–97°C
5d (C28H25N6O3FS) 2-(4-Hydroxyphenyl)-benzimidazolyl 4-Pyridinyl Aromatase inhibition; C=O at 1645 cm⁻¹; M.P. 247.6–248.9°C
CHEMBL566706 Phenyl 4-Phenyl Simplified analog; lacks methoxy group; used as a reference in PubChem

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group in the target compound is electron-donating, which may improve metabolic stability compared to electron-withdrawing groups like Cl (e.g., 11a) .

Table 2: Cytotoxic and Enzymatic Activity Comparisons

Compound Biological Activity Mechanism/Notes Evidence ID
Target Compound Predicted: CNS modulation Structural similarity to piperazine-based antipsychotics/dopamine antagonists
4a–g Derivatives (e.g., 4d, 4e) Cytotoxic (anticancer) Cytotoxicity proportional to substituent electronegativity (Cl > F > OMe)
5d Aromatase Inhibition IC50 = 0.87 µM (vs. letrozole, IC50 = 0.71 µM); benzimidazole-oxadiazole synergy
11a Unspecified bioactivity Used primarily for spectral benchmarking

Key Observations :

  • Cytotoxicity in analogs correlates with electronegative substituents (Cl, F), whereas the methoxy group may reduce potency in anticancer contexts .

Key Observations :

  • The target compound’s synthesis likely follows S-alkylation protocols similar to 11a and 4a–g, leveraging sodium ethoxide as a base .
  • Complex analogs like 5d require multi-step strategies, including heterocyclic fusion and acylation .

Q & A

Q. Optimization Table :

StepKey ParametersYield Improvement Strategies
Oxadiazole formationTemperature: 110–120°C; Catalyst: POCl₃Use anhydrous conditions, stoichiometric control
Thioether formationSolvent: DMF; Base: K₂CO₃Slow addition of thiol to avoid side reactions
Final couplingTime: 12–24 hrs; Solvent: AcetonitrilePurify intermediates via column chromatography

Basic: What analytical techniques confirm the structural integrity of the compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm for methoxyphenyl/piperazine), methylene (CH₂S, δ ~4.5 ppm), and methoxy groups (δ ~3.8 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~190 ppm) and oxadiazole carbons (δ ~160–170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Q. Example Docking Results :

Target ProteinDocking Score (kcal/mol)Key Interactions
5-HT₁A Receptor-9.2H-bond with Asp116; π-π stacking (oxadiazole-phenyl)

Advanced: What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack .
    • Calculate electrostatic potential (ESP) maps to identify electron-rich regions (e.g., oxadiazole sulfur) .
  • Molecular Dynamics (MD) :
    • Simulate solvation in explicit water (TIP3P model) to assess stability and aggregation propensity .
  • ADMET Prediction :
    • Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and metabolic pathways (critical for CNS-targeted compounds) .

Advanced: How to address low yields in the final coupling step with 4-phenylpiperazine?

Methodological Answer:

  • Reaction Optimization :
    • Solvent Screening : Test DMF, DMSO, or acetonitrile for improved solubility .
    • Catalysis : Add KI (10 mol%) to facilitate nucleophilic substitution via the "Kl-effect" .
  • Workup Strategies :
    • Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted piperazine.
    • Purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. Yield Improvement Table :

ConditionYield (Baseline)Optimized Yield
Solvent: DMF45%68% (with KI)
Temperature: 70°C50%75% (80°C, 24 hrs)

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